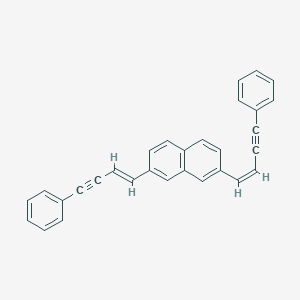![molecular formula C10H9BrO4 B371787 1-bromo-9,9-dihydroxypentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid](/img/structure/B371787.png)
1-bromo-9,9-dihydroxypentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-bromo-9,9-dihydroxypentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid is a complex organic compound with the molecular formula C10H9BrO4 and a molar mass of 273.08006 g/mol . This compound is characterized by its unique pentacyclic structure, which includes a bromine atom and two hydroxyl groups.
準備方法
The synthesis of 1-bromo-9,9-dihydroxypentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid involves multiple steps, typically starting from simpler organic molecules. The synthetic route often includes:
Bromination: Introduction of the bromine atom into the precursor molecule.
Hydroxylation: Addition of hydroxyl groups to the structure.
Cyclization: Formation of the pentacyclic structure through a series of cyclization reactions.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
化学反応の分析
1-bromo-9,9-dihydroxypentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-bromo-9,9-dihydroxypentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-bromo-9,9-dihydroxypentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid involves its interaction with molecular targets and pathways. The bromine atom and hydroxyl groups play crucial roles in its reactivity and interactions. The compound may act by binding to specific enzymes or receptors, altering their activity and leading to various biological effects.
類似化合物との比較
1-bromo-9,9-dihydroxypentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid can be compared with other similar compounds, such as:
1-Chloro-9,9-dihydroxypentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
1-Bromo-9,9-dihydroxyhexacyclo[4.3.0.02,5.03,8.04,7]decane-4-carboxylic acid: Similar structure but with an additional ring.
The uniqueness of this compound lies in its specific combination of functional groups and pentacyclic structure, which confer distinct chemical and biological properties.
特性
分子式 |
C10H9BrO4 |
|---|---|
分子量 |
273.08g/mol |
IUPAC名 |
1-bromo-9,9-dihydroxypentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxylic acid |
InChI |
InChI=1S/C10H9BrO4/c11-9-4-1-5(9)3-6(10(9,14)15)2(4)8(1,3)7(12)13/h1-6,14-15H,(H,12,13) |
InChIキー |
YVIKTMIRJRIHIN-UHFFFAOYSA-N |
SMILES |
C12C3C4C1(C5C2C3(C(C45)(O)O)Br)C(=O)O |
正規SMILES |
C12C3C4C1(C5C2C3(C(C45)(O)O)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Phenyl-1-buten-3-ynyl)benzo[c]phenanthrene](/img/structure/B371707.png)
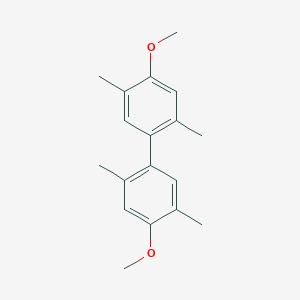
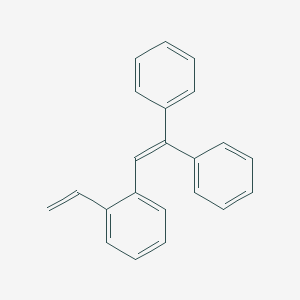
![1-[2-(4-Methoxyphenyl)vinyl]-2-vinylbenzene](/img/structure/B371710.png)
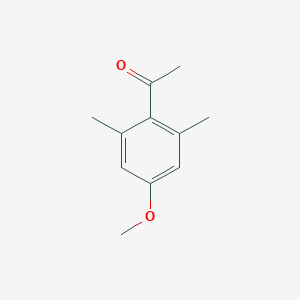
![1-Chloro-2-[2-(2-methylphenyl)vinyl]benzene](/img/structure/B371712.png)
![1-[2-(4-Methylphenyl)vinyl]-2-[2-phenyl-1-(trifluoromethyl)vinyl]benzene](/img/structure/B371715.png)
![[2-(2-Mesitylvinyl)phenyl]methanol](/img/structure/B371717.png)
![1-[2-(4-Methoxyphenyl)vinyl]-2-methylbenzene](/img/structure/B371718.png)
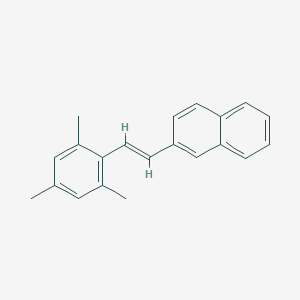
![2-[2-(3,5-Dimethylphenyl)vinyl]naphthalene](/img/structure/B371722.png)

